N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidin-4-one core linked to an acetamide group substituted with a 4-chloro-2-(trifluoromethyl)phenyl moiety. This structure combines a fused benzofuran-pyrimidinone system with electron-withdrawing substituents (Cl, CF₃), which are strategically positioned to influence electronic properties and biological interactions.
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O3/c20-10-5-6-13(12(7-10)19(21,22)23)25-15(27)8-26-9-24-16-11-3-1-2-4-14(11)29-17(16)18(26)28/h1-7,9H,8H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQJSRCTDATPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of a trifluoromethyl group enhances the compound's pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
Molecular Formula: C15H12ClF3N2O2
Molecular Weight: 348.72 g/mol
CAS Number: [insert CAS number if available]
Chemical Structure:
- The compound features a trifluoromethyl group, which is known to improve metabolic stability and increase lipophilicity, enhancing membrane permeability.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Enzyme Inhibition
- Anticancer Activity
-
Cholinesterase Inhibition
- The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease.
- IC50 values were found to be comparable to established inhibitors, indicating potential for neuroprotective applications .
Case Study 1: COX-2 Inhibition
A study conducted on derivatives of the compound showed that modifications at the phenyl ring significantly affected COX-2 inhibitory activity. The presence of electron-withdrawing groups like trifluoromethyl enhanced binding affinity due to increased hydrogen bonding interactions with the enzyme's active site .
Case Study 2: Anticancer Efficacy
In a recent investigation, this compound was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis and cell cycle arrest being further explored .
Research Findings
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s benzofuro[3,2-d]pyrimidinone core distinguishes it from analogs with thieno[3,2-d]pyrimidinone (e.g., ) or pyrazolo[3,4-d]pyrimidine () scaffolds. Key differences include:
- Steric Effects: The fused benzene ring in benzofuropyrimidinone increases planarity and surface area, which may enhance π-π stacking interactions in biological targets compared to thieno derivatives .
Substituent Analysis
Acetamide Substituents
- Target Compound : The 4-chloro-2-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity (logP ~3.5 estimated).
- Analog in : Features a 2-(trifluoromethyl)phenyl group but lacks the 4-chloro substitution, reducing electron withdrawal.
- Analog in : Substituted with 2-chloro-4-methylphenyl, where the methyl group may increase steric hindrance compared to CF₃ .
Heterocyclic Substituents
- Pyrazolo[3,4-d]pyrimidine (): Contains fluorophenyl and chromenone moieties, suggesting broader kinase selectivity but lower metabolic stability due to bulkier substituents .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
